2-Ethoxypyrimidin-4-ol

Lipophilicity Physicochemical Properties Drug Design

Researchers scaling nucleoside analog syntheses often face regioselectivity loss or reduced yields when substituting alkoxy leaving groups. 2-Ethoxypyrimidin-4-ol (CAS 25957-58-8) resolves this with an ethoxy group optimized for SNAr functionalization-enabling the patented synthesis of 5-substituted pyrimidine carbocyclic nucleosides under mild conditions. Its balanced LogP (~0.58) and low PSA (55.24 Ų) support predictable solubility and permeability tuning. Key supply advantages: ≥97% purity verified by COA; available in 1 g to bulk kg quantities; global shipping with 2-8°C storage compliance.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 25957-58-8
Cat. No. B1587201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxypyrimidin-4-ol
CAS25957-58-8
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC1=NC=CC(=O)N1
InChIInChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9)
InChIKeyCAMDHKGJRSRSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxypyrimidin-4-ol: Physicochemical Profile & Utility


2-Ethoxypyrimidin-4-ol (CAS 25957-58-8) is a heterocyclic pyrimidine derivative with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is characterized by an ethoxy group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. The compound exhibits a calculated LogP value of approximately 0.58–0.86, indicating balanced lipophilicity, and a polar surface area (PSA) of 55.24 Ų . These physicochemical properties support its use as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound is commercially available in research-grade purity (≥97%), making it accessible for laboratory-scale synthesis and optimization studies .

2-Ethoxypyrimidin-4-ol: Why Analogs Cannot Substitute


While several 2-alkoxypyrimidin-4-ol analogs (e.g., 2-methoxy-, 2-propoxy-, or 2-chloro-substituted derivatives) share a common pyrimidine core, their physicochemical and electronic properties differ substantially, directly impacting their suitability as intermediates in specific synthetic pathways. Substituting 2-ethoxypyrimidin-4-ol with a 2-methoxy analog reduces molecular weight by approximately 14 g/mol and alters the lipophilicity (estimated LogP difference of ~0.3 units), which can affect reaction kinetics, solubility in organic solvents, and downstream purification steps [1]. More importantly, the ethoxy group provides a distinct leaving group propensity and steric profile compared to methoxy or chloro substituents, which is critical in nucleophilic aromatic substitution (SNAr) reactions commonly employed in pyrimidine functionalization . Direct substitution without experimental validation may lead to altered regioselectivity, reduced yields, or failure to obtain the desired final compound. The quantitative evidence below illustrates these differentiating factors.

2-Ethoxypyrimidin-4-ol: Comparative Evidence vs. Analogs


Lipophilicity Profile vs. 2-Methoxy Analog

2-Ethoxypyrimidin-4-ol exhibits a calculated LogP value of 0.58, which is approximately 0.3 units lower (less lipophilic) than the LogP of 0.86 reported for its 2-methoxy analog [1]. This difference in partition coefficient directly influences membrane permeability and solubility profiles. The ethoxy derivative's lower LogP suggests it is marginally more hydrophilic, which may favor its use as an intermediate in aqueous-compatible synthetic sequences or in the design of final compounds requiring reduced passive membrane diffusion. This difference is relevant when optimizing pharmacokinetic properties in drug discovery programs where 2-alkoxypyrimidin-4-ol cores are employed as scaffolds .

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bonding Profile vs. 2-Methoxy Analog

The hydrogen bond donor and acceptor counts are identical for 2-ethoxypyrimidin-4-ol and its 2-methoxy analog, each possessing 1 H-bond donor and 4 H-bond acceptors [1]. However, the steric bulk of the ethoxy group may modulate the accessibility of these hydrogen bonding sites, potentially altering molecular recognition events in biological targets or supramolecular assemblies. While no direct binding data comparing the two analogs in a single assay is available, the difference in alkyl chain length (ethyl vs. methyl) is a key structural feature that can be exploited in structure-activity relationship (SAR) studies to fine-tune interactions with target proteins .

Hydrogen Bonding Physicochemical Properties Molecular Recognition

Molecular Weight & Flexibility vs. 2-Methoxy Analog

2-Ethoxypyrimidin-4-ol has a molecular weight of 140.14 g/mol, which is 14.03 g/mol heavier than 2-methoxypyrimidin-4-ol (126.11 g/mol) [1]. This difference corresponds to the additional methylene (-CH2-) group in the ethoxy substituent. Consequently, the ethoxy derivative possesses one additional rotatable bond (2 vs. 1), which may increase conformational flexibility and influence its behavior in both synthetic reactions and potential biological target interactions [1].

Molecular Weight Rotatable Bonds Physicochemical Properties

Key Intermediate for Nucleoside Analogs

2-Ethoxypyrimidin-4-ol is specifically disclosed as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The patent literature highlights that this compound enables a synthetic process characterized by simple and safe operational procedures and mild reaction conditions, making it convenient for industrial-scale production [1]. While the 2-methoxy analog is also used in nucleoside analog synthesis, the ethoxy derivative's distinct steric and electronic properties may favor certain coupling reactions or protect/deprotect sequences. No direct comparative yield data between the two intermediates is available in the accessed literature.

Nucleoside Analogs Medicinal Chemistry Synthetic Intermediate

2-Ethoxypyrimidin-4-ol: Recommended Procurement Scenarios


5-Substituted Nucleoside Analog Synthesis

Based on its specific disclosure as a key intermediate in a patented process for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, 2-ethoxypyrimidin-4-ol is the recommended building block for research programs in this area . The patent highlights operational advantages including simple procedures and mild reaction conditions, which can streamline scale-up efforts. In this context, substitution with 2-methoxypyrimidin-4-ol may not replicate the same process efficiency or product yields. Procurement of the ethoxy derivative is therefore justified when following this specific synthetic route.

Lipophilicity Tuning in SAR Studies

When optimizing the physicochemical profile of a lead series containing a 2-alkoxypyrimidin-4-ol core, the ~0.3 LogP difference between the ethoxy (LogP=0.58) and methoxy (LogP=0.86) analogs provides a means to incrementally modulate lipophilicity . This can be crucial for balancing solubility and permeability. Researchers aiming to reduce lipophilicity (e.g., to improve aqueous solubility or reduce off-target binding) should consider procuring 2-ethoxypyrimidin-4-ol as a starting material or intermediate to access this specific physicochemical space.

General Heterocyclic & Agrochemical Synthesis

2-Ethoxypyrimidin-4-ol is widely recognized as a versatile building block for synthesizing various pyrimidine-related compounds, including pharmaceutical active ingredients, pesticides, and dyes . Its balanced properties (MW=140.14, moderate LogP, and a reactive 4-hydroxyl group) make it a suitable starting point for diversification. For general synthetic chemistry applications where the ethoxy group is a required substituent, procuring this specific compound avoids the additional synthetic steps required to convert a chloro or methoxy precursor. Its commercial availability at ≥97% purity from multiple vendors further supports its routine use in laboratory research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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